4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
CAS No.: 129177-12-4
Cat. No.: VC7053819
Molecular Formula: C15H10Cl2N4
Molecular Weight: 317.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129177-12-4 |
|---|---|
| Molecular Formula | C15H10Cl2N4 |
| Molecular Weight | 317.17 |
| IUPAC Name | 2-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-amine |
| Standard InChI | InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+ |
| Standard InChI Key | JMOVBXPAWPPNLK-GIJQJNRQSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Cl |
Introduction
4-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a chemical compound with the molecular formula C15H10Cl2N4 and a molecular weight of 317.17 g/mol . This compound belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial properties. The compound is synthesized through a condensation reaction between 4-chlorobenzenecarbaldehyde and 2-chloro-4-quinazolinylhydrazine.
Synthesis and Reaction Conditions
The synthesis of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone typically involves the following steps:
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Reactants:
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4-Chlorobenzenecarbaldehyde
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2-Chloro-4-quinazolinylhydrazine
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Reaction Conditions:
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Solvent: Ethanol or methanol
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Temperature: Ambient conditions or slightly elevated temperatures
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Catalyst: Hydrochloric acid may be used to facilitate the reaction under reflux conditions.
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Biological Activities
Compounds containing hydrazone structures, like 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains by disrupting bacterial cell membranes and interfering with metabolic pathways.
Industrial Production and Applications
In an industrial setting, the production of such compounds involves large-scale synthesis processes with high-purity starting materials and optimized reaction conditions to achieve high yields and minimize by-products. The applications of these compounds can range from pharmaceuticals to materials science, depending on their specific properties and biological activities.
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